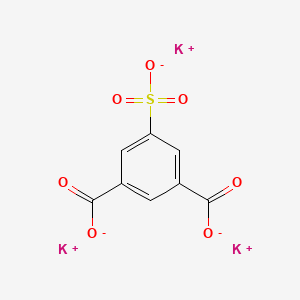

5-Sulphoisophthalic acid, potassium salt

Description

Contextual Significance in Specialty Chemical Synthesis

The primary significance of 5-Sulphoisophthalic acid, potassium salt in specialty chemical synthesis lies in its role as a key monomer for modifying the properties of various polymers, most notably polyesters and polyamides. The incorporation of this compound into the polymer backbone introduces anionic sulfonate groups, which serve as dye receptor sites. This modification is particularly crucial for synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET), which are inherently difficult to dye. The presence of the sulfonate groups allows for the use of cationic dyes, resulting in vibrant and long-lasting colors.

The synthesis of the potassium salt of 5-sulfoisophthalic acid can be achieved by contacting a solution of 5-sulfoisophthalic acid with a potassium cation-producing compound, such as potassium hydroxide (B78521). researchgate.net The resulting salt is then isolated and purified for use in polymerization processes. researchgate.net This method provides a direct route to producing various metal salts of 5-sulfoisophthalic acid, including the potassium salt. researchgate.net

The introduction of the bulky, ionic sulfonate group from the potassium salt into the polymer chain disrupts the polymer's regular structure. This disruption can lead to a decrease in the crystallization rate and melting temperature of the modified polymer, while potentially increasing its glass transition temperature. These modifications to the thermal properties are critical in controlling the processing and final characteristics of the polymer.

Furthermore, the hydrophilic nature of the sulfonate group can enhance the water dispersibility of polyesters. This is a significant advantage in the formulation of waterborne coatings, adhesives, and inks, where the reduction of volatile organic compounds (VOCs) is a key environmental and regulatory driver. Research in this area is focused on developing new salts of 5-sulfoisophthalic acid to explore their unique chemical behaviors and potential applications.

Overview of Research Trajectories

Current and emerging research on this compound is charting a course toward more sophisticated and functional materials. While its traditional application in enhancing the dyeability of textiles remains a cornerstone, scientists are exploring new frontiers for this versatile monomer.

One significant research trajectory is the development of high-performance and functional polymers. By precisely controlling the concentration of this compound in the polymer backbone, researchers can fine-tune properties such as thermal stability, mechanical strength, and moisture absorption. This allows for the creation of tailor-made polymers for specific applications, ranging from advanced textiles with improved comfort and performance to engineering plastics with enhanced durability.

Another area of active investigation is the synthesis of novel copolyesters with unique properties. For instance, research is being conducted on copolyesters that incorporate this compound to create materials with improved water solubility and lower melt viscosity. These materials have potential applications in areas such as biodegradable fibers, films, and adhesives.

The exploration of new metal salts of 5-sulfoisophthalic acid, including the potassium salt, is also a key research focus. researchgate.net Scientists are investigating how different metal cations influence the properties of the resulting polymers, opening up possibilities for creating materials with novel catalytic, antimicrobial, or optical properties. This research is driven by the belief that other metal salts of sulfoisophthalic acid may have applications that are as valuable, or even more so, than the commonly used lithium and sodium salts.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71872-94-1 |

|---|---|

Molecular Formula |

C8H3K3O7S |

Molecular Weight |

360.47 g/mol |

IUPAC Name |

tripotassium;5-sulfonatobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H6O7S.3K/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |

InChI Key |

ZFTDWYZXSHNGBO-UHFFFAOYSA-K |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 5 Sulphoisophthalic Acid and Its Potassium Salt

Precursor Synthesis: Sulfonation of Isophthalic Acid

The synthesis of 5-sulphoisophthalic acid is primarily achieved through the electrophilic aromatic substitution reaction of sulfonating isophthalic acid. This process involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring of isophthalic acid.

The sulfonation of isophthalic acid is typically carried out using potent sulfonating agents such as sulfur trioxide (SO₃) or fuming sulfuric acid (oleum). google.comgoogle.com The reaction conditions are optimized to ensure high yield and purity of the desired 5-sulfoisophthalic acid product. Key parameters that are controlled during production include reaction temperature, pressure, duration, and the molar ratio of reactants. google.com

Industrial processes often favor using sulfur trioxide due to its high reactivity. google.com The reaction mixture, containing isophthalic acid and the sulfonating agent, is heated to facilitate the reaction. google.com Following the sulfonation, the crude product is often processed to remove excess sulfur trioxide and other impurities. google.com One method involves spray drying the reaction mixture to separate the powdered crude 5-sulphoisophthalic acid from gaseous sulfur trioxide. google.com The crude product can then be dissolved in water, decolorized, and purified through crystallization or further spray drying. google.com

For industrial-scale production, specific conditions have been outlined in patent literature, demonstrating a robust process for obtaining the precursor acid. google.comgoogle.com

Table 1: Optimized Reaction Conditions for Sulfonation of Isophthalic Acid

| Parameter | Industrial Scale Conditions |

|---|---|

| Sulfonating Agent | Sulfur Trioxide (SO₃) or Oleum google.comgoogle.com |

| Temperature | 100-250 °C (Preferred: 150-220 °C) google.com |

| Pressure | Normal pressure or < 0.5 MPa google.com |

| Reaction Time | > 0.5 hours (Typically 7-20 hours) google.comgoogle.com |

| Molar Ratio (SO₃:Isophthalic Acid) | 1-30 (Preferred: 1.2-2.5) google.com |

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution reaction. wikipedia.org The mechanism involves the attack of an electrophile, in this case, sulfur trioxide (SO₃), on the electron-rich aromatic ring of isophthalic acid. wikipedia.orgresearchgate.net

The key steps of the mechanism are as follows:

Formation of the Electrophile : In the presence of sulfuric acid, sulfur trioxide becomes protonated, forming the highly electrophilic species ⁺SO₃H, or it can act as the electrophile directly.

Electrophilic Attack : The π-electron system of the isophthalic acid ring attacks the sulfur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation : A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom that bears the sulfonic acid group, restoring the aromaticity of the ring.

A notable characteristic of aromatic sulfonation is its reversibility. wikipedia.org The reaction proceeds toward sulfonation in concentrated acidic conditions, while desulfonation can occur in hot, dilute aqueous acid environments. wikipedia.org The two carboxyl groups on the isophthalic acid ring are electron-withdrawing and meta-directing. Therefore, the incoming sulfo group is directed to the C-5 position, which is meta to both carboxyl groups, yielding 5-sulphoisophthalic acid.

Potassium Salt Formation: Isolation and Purification Techniques

The potassium salt of 5-sulphoisophthalic acid is synthesized by reacting the acid with a potassium-containing base. This neutralization reaction is followed by isolation and purification steps to obtain the final product.

The formation of the potassium salt is a straightforward acid-base reaction. googleapis.com A crude solution of 5-sulphoisophthalic acid can be treated directly with a potassium cation-producing compound, such as potassium hydroxide (B78521) (KOH). googleapis.com This process neutralizes the acidic sulfonic acid and carboxylic acid groups, leading to the formation of the corresponding potassium salt.

The general reaction is: C₆H₃(COOH)₂(SO₃H) + 3 KOH → C₆H₃(COOK)₂(SO₃K) + 3 H₂O

The resulting potassium salt is then typically isolated from the reaction mixture by precipitation. google.com The conditions are controlled to induce crystallization of the desired salt, which can then be separated by filtration. google.com

The choice of solvent system plays a critical role in the synthesis and purification of metal salts of 5-sulfoisophthalic acid. google.com A solvent system comprising acetic acid and water is particularly effective. google.com The ratio of acetic acid to water can be varied widely, from pure water (0:1) to pure acetic acid (1:0), to control the solubility of the salt and facilitate its crystallization and purification. google.com

For instance, after the initial salt formation, the product can be washed with glacial acetic acid to remove impurities. google.com The use of an acetic acid/water mixture helps in achieving a product with desired purity and physical characteristics. google.com Following filtration, the isolated solid is often dried in a vacuum oven to remove any residual solvent. google.comchemicalbook.com

Detailed scientific literature specifically investigating the crystallization kinetics and potential polymorphism of 5-sulphoisophthalic acid, potassium salt is not widely available in the reviewed sources. While polymorphism is a known phenomenon for organic compounds, including derivatives of salicylic (B10762653) acid, specific studies identifying different crystalline forms (polymorphs) of this particular potassium salt have not been reported. mdpi.com Such studies would be essential to fully characterize the solid-state properties of the compound, as different polymorphs can exhibit variations in solubility, stability, and other physical properties. Further research in this area would be required to elucidate the crystallization behavior and identify any polymorphic forms of this compound.

Computational Chemistry and Electronic Structure Analysis

Computational chemistry serves as a powerful tool to model and predict the behavior of "this compound" at an atomic level. This in-silico approach allows researchers to investigate its electronic structure and dynamics, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic properties. nih.gov

DFT can be employed to predict various reactivity descriptors, including electronegativity, chemical hardness, and softness, which help in understanding the molecule's interaction with other chemical species. nih.gov These calculations are instrumental in predicting reaction mechanisms and pathways involving "this compound." The theoretical vibrational frequencies calculated through DFT can also be compared with experimental spectra (FTIR and Raman) to confirm the molecular structure and vibrational mode assignments. researchgate.netnih.gov

Table 1: Theoretical Reactivity Descriptors from DFT

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | Measures the ability of the molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. nih.gov |

| Softness (S) | The reciprocal of hardness, indicating favorability in charge-transfer. nih.gov |

This table is interactive and provides a conceptual overview of descriptors that can be calculated using DFT.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For "this compound," MD simulations can provide detailed insights into its behavior in both aqueous solutions and the solid state. ucl.ac.ukcore.ac.uk

In solution, MD simulations can model the solvation process, revealing how water molecules arrange around the sulfonate and carboxylate groups, as well as the potassium ions. dtu.dk These simulations can also predict dynamic properties such as diffusion coefficients and can help in understanding ion-ion and ion-solvent interactions that govern the macroscopic properties of the solution. ucl.ac.ukmdpi.com

In the solid state, MD simulations can be used to study the crystal lattice's stability and dynamics. By simulating the movements of atoms within the crystal structure, researchers can investigate phase transitions, thermal expansion, and mechanical properties. For related compounds like the sodium salt of 5-sulfoisophthalic acid, such analyses have been used to understand the role of solvent molecules in the crystal structure and the process of desolvation. researchgate.net

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov For "this compound," QSPR models can be developed to predict properties such as solubility, melting point, and stability based on a set of molecular descriptors derived from its structure.

These models are typically built using machine learning algorithms that learn from a dataset of compounds with known structures and properties. nih.gov By identifying the key structural features that influence a particular property, QSPR models can be used to screen virtual libraries of related compounds and guide the design of new materials with desired characteristics. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

A variety of advanced spectroscopic and analytical techniques are employed to experimentally characterize the structure of "this compound." These methods provide crucial data that complements and validates the findings from computational studies.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for the identification of functional groups within a molecule. mdpi.com For "this compound," the FTIR and Raman spectra would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The presence of the sulfonate group (SO₃⁻), carboxylate groups (COO⁻), and the aromatic ring can be confirmed by their unique vibrational signatures. For instance, the stretching vibrations of the S=O and C=O bonds will appear at specific frequencies in the infrared spectrum. nih.gov These techniques are also highly sensitive to the molecular environment, making them useful for studying intermolecular interactions such as hydrogen bonding. Furthermore, FTIR and Raman spectroscopy can be used to assess the purity of a sample by detecting the presence of impurities, which would give rise to additional spectral features. researchgate.net

Table 2: Expected Vibrational Frequencies for Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonate (SO₃⁻) | Symmetric and Asymmetric Stretching | ~1040-1060 and ~1200-1260 |

| Carboxylate (COO⁻) | Symmetric and Asymmetric Stretching | ~1300-1420 and ~1550-1610 |

| Aromatic Ring (C=C) | Stretching | ~1400-1600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| O-H (of Carboxylic Acid, if protonated) | Stretching | ~2500-3300 (broad) |

This table is interactive and provides a conceptual overview of expected vibrational frequencies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of molecules in solution. copernicus.org For "this compound," ¹H and ¹³C NMR spectroscopy can be used to determine the number and connectivity of hydrogen and carbon atoms in the molecule, confirming its basic structure.

Analytical Methodologies in the Study of this compound

The characterization and analysis of chemical compounds are foundational to their application in research and industry. For this compound, a compound utilized in the synthesis of advanced materials, a suite of sophisticated analytical techniques is employed to elucidate its molecular design, structure, and purity. These methods provide a comprehensive understanding of the compound's properties, from its theoretical underpinnings to its crystalline architecture and component integrity.

Molecular Design and Theoretical Elucidation in Research Contexts

Analytical Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio (m/z). For an ionic and non-volatile compound like 5-Sulphoisophthalic acid, potassium salt, electrospray ionization (ESI) is a suitable technique, typically operated in negative ion mode to analyze the 5-sulfoisophthalate anion. researchgate.net

Key expected fragmentation pathways include:

Decarboxylation: The loss of a carboxyl group as carbon dioxide (CO₂), a common fragmentation for carboxylic acids. libretexts.org

Loss of Sulfur Trioxide: The elimination of SO₃ from the sulfonate group, a characteristic fragmentation for aromatic sulfonates. researchgate.netnih.gov

Loss of Water: If the anion is protonated, the loss of H₂O can occur.

Ring Cleavage: Further fragmentation of the benzene ring can occur under higher energy conditions.

Below is a table of theoretically predicted fragments for the 5-sulfoisophthalate anion.

| Precursor Ion (m/z) | Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) | Notes |

|---|---|---|---|---|

| 245.0 (Monoprotonated Anion) | Decarboxylation | CO₂ (44.0 Da) | 201.0 | Loss of a carboxylic acid group. |

| 245.0 (Monoprotonated Anion) | Loss of Sulfonate Group | SO₃ (80.0 Da) | 165.0 | Characteristic of sulfonated aromatics. |

| 201.0 (After first decarboxylation) | Second Decarboxylation | CO₂ (44.0 Da) | 157.0 | Loss of the second carboxylic acid group. |

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information about the unit cell dimensions, space group, and atomic coordinates, which together define the crystal structure.

The table below presents representative crystallographic data for a coordination polymer incorporating the 5-sulfoisophthalate (SIPA) ligand, illustrating the type of detailed structural information obtained through XRD studies.

| Parameter | Value for a [Co₃(SIPA)₂(4,4′-bpy)₄(H₂O)₆]·4H₂O Polymer tandfonline.com |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.013(2) |

| b (Å) | 12.115(2) |

| c (Å) | 13.682(3) |

| α (°) | 81.42(3) |

| β (°) | 76.05(3) |

| γ (°) | 63.15(3) |

| Volume (ų) | 1720.5(6) |

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for quantifying its components. Given the compound's ionic nature, a comprehensive analysis would involve separate but complementary methods for the organic anion and the inorganic cation.

Analysis of the 5-Sulfoisophthalate Anion: The organic anion can be effectively separated and quantified using reversed-phase HPLC. tandfonline.comoup.comtandfonline.com The aromatic ring provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector. oup.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. To achieve good peak shape for the anionic analyte, ion-suppression (using an acidic mobile phase) or ion-pairing chromatography may be employed. tandfonline.comtandfonline.com This approach allows for the separation of the main compound from potential organic impurities or starting materials.

Analysis of the Potassium Cation: The potassium counter-ion is analyzed using ion chromatography (IC), a subset of HPLC. metrohm.comchemicalindustryjournal.co.ukfrc.ae The sample is injected onto a cation-exchange column, which separates cations based on their affinity for the stationary phase. frc.ae A common eluent is a dilute acidic solution. umich.edu Detection is typically achieved using a conductivity detector, which measures the electrical conductivity of the eluent as the separated ions pass through. frc.aeumich.edu This method allows for the accurate quantification of potassium and can simultaneously detect other cationic impurities like sodium or ammonium (B1175870). metrohm.comchemicalindustryjournal.co.uk

The following table summarizes typical HPLC conditions for the analysis of both components.

| Parameter | Anion Analysis (5-Sulfoisophthalate) | Cation Analysis (Potassium) |

|---|---|---|

| Chromatographic Mode | Reversed-Phase / Ion-Pair | Ion-Exchange Chromatography |

| Stationary Phase (Column) | C18 or C8 | Cation-Exchange Resin (e.g., L76 packing) chemicalindustryjournal.co.uk |

| Mobile Phase | Water/Acetonitrile with acid (e.g., H₃PO₄) or ion-pairing agent | Dilute aqueous acid (e.g., Nitric Acid) umich.edu |

| Detector | UV-Vis (e.g., at 210-230 nm) tandfonline.comoup.com | Conductivity Detector frc.ae |

| Purpose | Purity assessment, quantification of organic impurities | Quantification of potassium, analysis of cationic impurities |

Applications in Polymer Science and Engineering

Monomeric Incorporation for Functional Polymer Synthesis

As a comonomer, the potassium salt of 5-Sulphoisophthalic acid is integrated directly into the polymer chain during synthesis. This covalent bonding ensures that the imparted properties are permanent and uniformly distributed throughout the material.

Water-Dispersible Polyester (B1180765) Resins: Synthesis and Performance Enhancement in Coatings and Fibers

The incorporation of 5-Sulphoisophthalic acid, potassium salt is a key strategy for producing water-dispersible polyester resins. google.com The ionic nature of the potassium sulfonate group acts as an internal emulsifier, allowing the polyester to form stable colloidal dispersions in water without the need for external surfactants. chemrxiv.org

During the synthesis of these polyesters, the monomer is added along with other diols and diacids (e.g., terephthalic acid, isophthalic acid, ethylene (B1197577) glycol). The concentration of the sulfonated monomer is a critical factor that directly controls the properties of the resulting dispersion. chemrxiv.org Research on the analogous sodium salt shows that varying its concentration can tailor the particle size of the dispersed resin from nano- to micro-scale, which in turn affects the viscosity, film formation, and final appearance of coatings. chemrxiv.org

These waterborne polyesters are widely used in applications for fibers, inks, adhesives, and specialty coatings. chemrxiv.org The resulting coatings are noted for being odor-free and having improved water resistance compared to traditional systems that rely on amine neutralization of carboxylic acid groups to achieve water dispersibility.

The table below illustrates the effect of varying sulfonated monomer concentration on the particle size of the polyester dispersion in water, based on data from analogous sodium salt systems. chemrxiv.org

| Mole % of Sulfonated Monomer | Concentration of Diethylene Glycol (DEG) | Resulting Particle Size (nm) |

| 1.25 | 2.5 | 32 |

| 2.50 | 2.5 | 23 |

| 1.25 | 5.0 | 28 |

| 2.50 | 5.0 | Soluble |

| 1.25 | 7.5 | 25 |

| 2.50 | 7.5 | Soluble |

This interactive table is based on data for the sodium salt, which demonstrates the principle of how the ionic monomer concentration influences particle size. The potassium salt is expected to follow a similar trend.

Polyamide Fibers: Strategies for Improved Dyeability and Lightfastness

In the manufacturing of polyamide (nylon) fibers, achieving deep, uniform, and long-lasting color can be a challenge. Standard nylon grades are typically dyed with acid dyes, which bind to the amine end groups of the polymer chains. Incorporating the potassium salt of 5-Sulphoisophthalic acid during the polymerization of polyamide 6 or polyamide 66 introduces anionic sulfonate groups along the polymer backbone. researchgate.net

These sulfonate groups serve as active sites for the adsorption of cationic (or basic) dyes. researchgate.net This modification transforms the standard polyamide into a cationic-dyeable fiber, which offers several advantages:

Enhanced Dyeability : The presence of numerous sulfonate sites allows for a higher uptake of cationic dyes, resulting in more vibrant and deeper shades. Research on modified polyamide 6 using the sodium salt has shown dyeing rates reaching as high as 96.79%. researchgate.net

Improved Lightfastness : The strong ionic bond formed between the cationic dye molecule and the sulfonate group on the polymer chain leads to superior wash fastness and lightfastness, meaning the color is more resistant to fading over time. researchgate.net

Unique Styling Possibilities : By blending cationic-dyeable fibers with standard acid-dyeable fibers, manufacturers can create multi-tonal and patterned fabrics from a single dye bath.

Polyurethane Dispersions: Development of Amine-Free Waterborne Systems

Waterborne polyurethane dispersions (PUDs) are environmentally friendly alternatives to solvent-based systems used in coatings, adhesives, and sealants. puringlobal.com To make polyurethane dispersible in water, hydrophilic groups must be incorporated into its structure. The use of this compound provides a method to create anionic PUDs.

In this process, the sulfonated monomer, which contains hydroxyl-reactive carboxyl groups, is built into the polyurethane prepolymer. The pendant potassium sulfonate group provides permanent hydrophilicity. This allows the polyurethane to be dispersed in water without the need for neutralization with volatile amines, a common practice in other systems. google.com The resulting amine-free PUDs offer excellent hardness, high gloss, and superior chemical and abrasion resistance, making them suitable for high-performance coatings on substrates like wood, plastic, and metal. kamsons.com

Role as a Polymer Modifier and Additive

Beyond its role as a primary monomer, the potassium salt of 5-Sulphoisophthalic acid and its derivatives can be used to modify polymer properties, influencing both processing and final performance characteristics.

Influence on Polymerization Kinetics, including Solid-State Polymerization (SSP) of Nylons

Solid-state polymerization (SSP) is a process used to increase the molecular weight of polymers like polyamide 66 by heating the prepolymer in its solid form, below its melting point. A study on the effect of the sodium salt of 5-Sulphoisophthalic acid (NaSIPA) on the SSP of polyamide 66 found that the presence of the sulfonated monomer had a retarding effect on the polymerization rate. researchgate.net

This retardation was found to be proportional to the concentration of the NaSIPA comonomer. The proposed mechanism suggests that the ionic species (the sulfonate group and the sodium cation) interfere with the polyamidation reaction. Specifically, ionic interactions between the sulfonate groups (—SO₃⁻) and the ammonium (B1175870) end groups (—NH₃⁺) of the polyamide chains may lead to a partial deactivation of the reactive amine ends, thus slowing down the chain-extension process. researchgate.net It is anticipated that the potassium salt would exhibit a similar retarding behavior due to the comparable ionic interactions. researchgate.net

The table below summarizes the effect of NaSIPA concentration on the relative viscosity of polyamide 66 after SSP for a fixed duration, indicating the impact on molecular weight buildup. researchgate.net

| NaSIPA Content (mol %) | SSP Temperature (°C) | Relative Viscosity after 4h |

| 0 (Control) | 200 | 45.1 |

| 0.8 | 200 | 40.2 |

| 1.6 | 200 | 35.6 |

| 2.4 | 200 | 32.5 |

This interactive table is based on data for the sodium salt. A lower relative viscosity corresponds to a lower molecular weight, demonstrating the retardation effect of the ionic monomer on the SSP rate.

Tailoring Polymer Hydrophilicity and Ionic Characteristics

The fundamental role of incorporating this compound into a polymer is to precisely control its hydrophilicity and ionic nature. The sulfonic acid group is strongly acidic and remains ionized over a wide pH range, providing stable, built-in ionic charges.

This modification is central to all the applications discussed:

In polyester resins , it imparts the self-emulsifying properties necessary for water dispersibility. chemrxiv.org The level of hydrophilicity can be adjusted by the amount of the sulfonated monomer used, allowing for a spectrum of materials from fully water-soluble to forming stable colloidal dispersions. chemrxiv.org

In polyamide fibers , the ionic sulfonate groups act as anchor points for cationic dyes, fundamentally changing the dyeing behavior of the material. researchgate.net

In polyurethanes , the ionic groups enable the formation of stable, solvent-free aqueous dispersions. puringlobal.com

By introducing these ionic centers, the potassium salt of 5-Sulphoisophthalic acid allows for the creation of advanced functional polymers whose properties are tailored at the molecular level.

Functionalization for Specialty Adhesives and Film Coatings

The incorporation of this compound into polymer structures serves as a critical method for functionalizing specialty adhesives and film coatings. The presence of the ionic sulfonate group imparts unique properties to the polymer backbone, significantly enhancing adhesion and the performance of coatings.

The primary mechanism behind the improved adhesion is the modification of surface forces. The sulfonic acid groups are highly polar and can engage in strong dipole-dipole interactions and hydrogen bonding with a variety of substrates. This increased inter-facial adhesion is particularly valuable in applications requiring robust bonding to polar surfaces such as metals, glass, and cellulosic materials.

In the realm of specialty adhesives, particularly for applications like food packaging, this compound is utilized as a polymer modifier. Its incorporation into polyester-based adhesives can enhance their water dispersibility, a desirable characteristic for repulpable and recyclable packaging materials. The presence of the ionic groups can render the adhesive more susceptible to dispersion in water-based systems, facilitating the recycling process of paper and cardboard products.

For film coatings, such as those used in photography, the compound acts as a binder carrier. The sulfonate groups can improve the compatibility and adhesion of different layers within the film structure, ensuring the integrity and performance of the coating.

Table 1: Impact of Sulfonate Functionalization on Adhesive Properties

| Property | Effect of Incorporating this compound | Underlying Mechanism |

|---|---|---|

| Adhesion to Polar Substrates | Increased | Enhanced interfacial forces through dipole-dipole interactions and hydrogen bonding. |

| Water Dispersibility | Increased | Introduction of hydrophilic ionic groups improves compatibility with aqueous systems. |

| Cohesion | Modified | Ionic groups can act as physical crosslinks, influencing the cohesive strength of the adhesive. |

Integration into Biodegradable Polyester Mixtures

The global focus on sustainability has driven significant research into biodegradable polymers. The integration of this compound into polyester mixtures is a key strategy for enhancing their biodegradability. Aliphatic polyesters, while biodegradable, often exhibit degradation rates that are too slow for practical composting or environmental degradation scenarios.

The incorporation of ionic groups, such as the sulfonate from this compound, increases the hydrophilicity of the polyester. This increased affinity for water is crucial for the hydrolytic degradation of the polymer chains. Water molecules can more readily penetrate the polymer matrix, leading to the cleavage of the ester bonds that form the polyester backbone. This process of hydrolysis is often the initial and rate-limiting step in the biodegradation of polyesters.

Research on poly(butylene succinate) (PBS) ionomers containing sulfoisophthalate units has demonstrated that the presence of these ionic groups can accelerate the degradation process. The disruption of the polymer's crystalline structure by the introduction of the bulky ionic comonomer can also contribute to faster degradation, as the amorphous regions of a polymer are more susceptible to hydrolysis.

However, the introduction of sulfonate groups can also influence the mechanical and thermal properties of the polyester. Generally, an increase in the degree of sulfonation can lead to reduced mechanical strength and a lower melting point. Therefore, the concentration of this compound must be carefully optimized to achieve the desired balance between biodegradability and the physical properties required for a specific application.

Table 2: Influence of this compound on Biodegradable Polyester Properties

| Parameter | Influence of Increasing Concentration | Rationale |

|---|---|---|

| Rate of Hydrolytic Degradation | Increased | Enhanced hydrophilicity of the polymer matrix allows for greater water uptake and ester bond cleavage. |

| Crystallinity | Decreased | The bulky ionic groups disrupt the regular packing of polymer chains, reducing the degree of crystallinity. |

| Mechanical Strength | Generally Decreased | Disruption of the crystalline structure and introduction of ionic interactions can lead to a reduction in tensile strength and modulus. |

| Glass Transition Temperature (Tg) | Generally Increased | Ionic groups can form physical crosslinks, restricting chain mobility and raising the glass transition temperature. |

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Ligand Design and Coordination Behavior of Sulfoisophthalate Anions

The unique trifunctional nature of the 5-sulfoisophthalate anion, with two carboxylate groups and one sulfonate group, makes it a versatile building block in the design of coordination polymers. These groups can act as potent coordination sites for a variety of metal cations, leading to the formation of multidimensional frameworks with specific topologies and properties.

The sulfoisophthalate anion exhibits a range of coordination modes with different metal cations, influenced by factors such as the metal's coordination preferences, the reaction conditions, and the presence of other ligands.

With silver(I) ions, for instance, the coordination can be complex. In one reported silver(I) coordination polymer, three crystallographically independent silver ions display distinct geometries: a T-shaped geometry coordinated to three oxygen atoms from three separate sulfoisophthalate ligands, a distorted tetrahedral geometry with four coordinating oxygen atoms from four different ligands, and a nearly linear geometry involving one oxygen from a sulfoisophthalate ligand and a water molecule. doi.org The Ag-O bond distances in these structures typically range from 2.193 to 2.510 Å. rsc.org

Studies with other divalent cations such as cadmium(II), cobalt(II), nickel(II), and lead(II) have also revealed diverse coordination motifs. researchgate.net For example, in a cadmium(II) complex, the carboxylate group of the sulfoisophthalate ligand can act as a pentadentate ligand, bridging three cadmium(II) ions. acs.org In a zinc(II) coordination polymer, the zinc ion can be octahedrally coordinated by four carboxylate oxygen atoms from three sulfoisophthalate ligands, a unidentate 4,4'-bipyridine, and a water molecule. acs.org

The coordination environment of various metal cations with the sulfoisophthalate anion is summarized in the table below.

| Metal Cation | Coordination Geometry | Donor Atoms | Reference |

| Silver(I) (Ag1) | T-shaped | 3 x Oxygen (from 3 SIP ligands) | rsc.org |

| Silver(I) (Ag2) | Distorted Tetrahedral | 4 x Oxygen (from 4 SIP ligands) | rsc.org |

| Cadmium(II) | Seven-coordinate | 2 x Bidentate chelating carboxylate, 1 x Bidentate chelating 2,2'-bipy, 1 x Aqua ligand | acs.org |

| Zinc(II) | Octahedral | 4 x Carboxylate Oxygen (from 3 ligands), 1 x 4,4'-bipy, 1 x Aqua ligand | acs.org |

The principles of crystal engineering are central to the construction of coordination polymers and MOFs from sulfoisophthalate anions. ias.ac.innih.gov The process relies on the predictable self-assembly of metal ions and organic ligands into extended, ordered structures. ias.ac.in The final architecture is directed by the coordination geometry of the metal ion and the connectivity and conformation of the sulfoisophthalate ligand.

Hydrogen bonding and π-π stacking interactions play a significant role in the supramolecular assembly of these frameworks. researchgate.net For instance, in some structures, the non-coordinated sulfonate group can form extensive hydrogen bonds with coordinated water molecules or other ligands, further stabilizing the crystal lattice. acs.org In the presence of auxiliary ligands, such as bipyridyl-based molecules, the supramolecular structure can be further extended into higher-dimensional networks. researchgate.net The self-assembly of silver nitrate (B79036) with 5-sulfoisophthalic acid monosodium salt in the presence of piperazine (B1678402) or 4,4'-bipyridyl has led to the formation of 2D layered structures and 2D supramolecular networks, respectively. rsc.org

Fabrication and Characterization of Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs incorporating the 5-sulfoisophthalate ligand is typically achieved through hydrothermal or solvothermal methods. These techniques allow for the crystallization of the extended framework under controlled temperature and pressure.

Hydrothermal and solvothermal syntheses are widely employed for the preparation of coordination polymers and MOFs. jchemrev.comdergipark.org.tr These methods involve heating a mixture of the metal salt, the 5-sulfoisophthalic acid potassium salt (or its sodium salt), and a solvent in a sealed vessel. nih.govmdpi.com The temperature and duration of the reaction are critical parameters that influence the final product's crystallinity and structure. For instance, the hydrothermal reaction of metal salts with 5-aminoisophthalic acid, a related ligand, at 160°C for three days yielded a series of novel coordination compounds. nih.govrsc.org Similarly, solvothermal synthesis of a dysprosium-based MOF with 5-aminoisophthalic acid was carried out at 95°C. mdpi.com The choice of solvent can also play a crucial role in determining the resulting framework.

Coordination polymers based on d¹⁰ metal ions like silver(I) are known for their potential luminescent properties. nih.govnih.govfrontiersin.org Several studies have investigated the photoluminescence of silver(I) coordination polymers constructed from 5-sulfoisophthalate and its derivatives.

In one study, a silver(I) coordination polymer synthesized with 5-sulfoisophthalic acid monosodium salt and piperazine exhibited blue photoluminescence with an emission maximum at 450 nm upon excitation at 365 nm. rsc.org Another silver(I) polymer, incorporating 4,4'-bipyridyl, showed green photoluminescence with a maximum emission at 564 nm when excited at 392 nm. rsc.org The free 5-sulfoisophthalic acid monosodium salt itself displays a photoluminescent emission at 320 nm under 286 nm excitation. rsc.org The significant red-shift in the emission of the coordination polymers compared to the free ligand suggests that the luminescence originates from ligand-to-metal charge transfer or metal-centered transitions.

The luminescent properties of these silver(I) coordination polymers are summarized in the table below.

| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Observed Color | Reference |

| {(H₂pip)₂Ag₈(SIP)₄(H₂O)₄₄}n | 365 | 450 | Blue | rsc.org |

| {[Ag(bpy)]Ag(HSIP)(bpy)₂}n | 392 | 564 | Green | rsc.org |

| NaH₂SIP (free ligand) | 286 | 320 | - | rsc.org |

Coordination polymers and MOFs derived from isophthalate-based ligands have been investigated for a variety of functional properties, including gas storage and magnetism. nih.gov The porous nature of many of these frameworks makes them potential candidates for the storage of gases like methane (B114726) and hydrogen. nih.govmdpi.com While specific gas storage data for MOFs from 5-sulphoisophthalic acid is not extensively detailed in the provided context, the general class of materials is of significant interest in this area.

The magnetic properties of coordination polymers are dependent on the nature of the metal ions and the way they are bridged by the organic ligands. itn.pt Research on coordination polymers of isophthalic acid derivatives with transition metals like manganese(II) and cobalt(II) has revealed interesting magnetic behaviors, such as antiferromagnetic coupling between metal centers. rsc.orgrsc.orgmdpi.com These properties arise from the electronic communication between the metal ions mediated by the carboxylate bridges of the isophthalate-based ligands.

Catalytic Applications and Mechanistic Investigations

Role as an Acid Catalyst in Industrial and Organic Synthesis

Aromatic sulfonic acids are well-established as effective acid catalysts in a variety of organic reactions, most notably in esterification. The potassium salt of 5-Sulphoisophthalic acid, by providing a source of sulfonic acid functionality, can serve as a catalyst in such transformations. Its application is particularly relevant in the synthesis of polyesters, where it can also be incorporated as a monomer to modify the polymer properties.

The catalytic activity of 5-Sulphoisophthalic acid and its salts stems from the strongly acidic nature of the sulfonic acid group (-SO₃H). In its potassium salt form, its catalytic efficacy depends on the reaction conditions, which can facilitate the dissociation of the potassium ion and the availability of the acidic proton.

The primary role of 5-Sulphoisophthalic acid, potassium salt, as an acid catalyst is exemplified in the Fischer-Speier esterification, a classic method for producing esters from carboxylic acids and alcohols. The reaction mechanism, catalyzed by a strong acid, involves several key steps. mdpi.commasterorganicchemistry.com

The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. nih.gov This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com The subsequent attack by the alcohol molecule leads to the formation of a tetrahedral intermediate. nih.gov Following a proton transfer, a water molecule is eliminated, and deprotonation of the resulting species regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com

The general mechanism for Fischer-Speier esterification is as follows:

Protonation of the carbonyl group: R-COOH + H⁺ ⇌ R-C(OH)₂⁺

Nucleophilic attack by the alcohol: R-C(OH)₂⁺ + R'-OH ⇌ R-C(OH)₂(O⁺H-R')

Proton transfer: R-C(OH)₂(O⁺H-R') ⇌ R-C(OH)(O-R') + H₂O

Elimination of water: R-C(OH)(O-R') ⇌ R-COOR' + H⁺

The selectivity of the catalyst in more complex reactions is influenced by steric and electronic factors of both the substrates and the catalyst itself. While specific studies on the catalytic selectivity of the potassium salt of 5-Sulphoisophthalic acid are not extensively detailed in the available literature, the general principles of sulfonic acid catalysis suggest that it would favor reactions at less sterically hindered sites.

Catalytic processes can be broadly classified into two categories: homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst is in the same phase as the reactants, whereas in heterogeneous catalysis, the catalyst exists in a different phase. abo.fi Each system offers distinct advantages and disadvantages, particularly in the context of industrial applications.

Homogeneous Catalysis: The potassium salt of 5-Sulphoisophthalic acid is often soluble in polar reaction media, allowing it to function as a homogeneous catalyst. mdpi.com This mode of catalysis typically offers high activity and selectivity due to the excellent accessibility of the catalytic sites. However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss. tu-dortmund.de

Heterogeneous Catalysis: To overcome the separation challenges of homogeneous systems, sulfonic acid catalysts can be immobilized on solid supports, creating a heterogeneous catalyst. mdpi.com Supports such as silica (B1680970), polymers, or zeolites can be functionalized with sulfonic acid groups. mdpi.com These solid acid catalysts are easily separated from the reaction mixture by simple filtration, facilitating catalyst recycling and continuous processing. mdpi.com While offering operational advantages, heterogeneous catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. abo.fi

The choice between a homogeneous and heterogeneous system often depends on the specific requirements of the chemical process, balancing the need for high catalytic activity with the practicalities of catalyst recovery and reuse.

Table 1: Comparison of Homogeneous and Heterogeneous Catalytic Systems

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Generally high | Can be lower due to mass transfer limitations |

| Catalyst Separation | Difficult, may require distillation or extraction | Easy, typically by filtration |

| Catalyst Reusability | Often challenging | Generally straightforward |

| Example | Soluble this compound in a polar solvent | Sulfonic acid groups immobilized on a solid support |

Complexing Agent in Electrochemical and Surface Treatment Processes

The presence of both carboxylate and sulfonate functional groups allows the 5-Sulphoisophthalic acid anion to act as a chelating or complexing agent for metal ions. This property is particularly relevant in electrochemical processes and surface treatments, such as the anodizing of aluminum, where the addition of organic molecules to the electrolyte can significantly influence the properties of the resulting surface coatings.

Anodizing is an electrochemical process that grows a protective and decorative aluminum oxide layer on the surface of aluminum and its alloys. youtube.com The process is typically carried out in an acidic electrolyte, and the composition of this electrolyte plays a crucial role in determining the morphology and properties of the anodic aluminum oxide (AAO) film. researchgate.net

The addition of organic acids, including those with carboxylate and sulfonate functionalities, to the anodizing bath can modify the resulting AAO layer. uctm.edu These additives can be incorporated into the oxide layer, influencing its structure, porosity, and corrosion resistance. uctm.edu The formation of aluminum complexes with these organic molecules is a key mechanism behind their effect. uctm.edu For instance, carboxylates can react with trivalent aluminum cations to form complexes that become part of the anodic coating. uctm.edu

While direct studies specifying the use of this compound in aluminum anodizing are limited, research on related organic acids provides insight into its potential effects. The incorporation of such additives can lead to:

Changes in pore structure: The size and density of the pores in the AAO can be altered. uctm.edu

Improved corrosion resistance: The incorporated organic molecules can help to seal the pores of the oxide layer, providing enhanced protection against corrosive environments. uctm.edu

Modified surface finish: Additives can contribute to a superior surface finish and more uniform current distribution during the anodizing process. uctm.edu

Table 2: Potential Effects of Organic Additives on Anodic Aluminum Oxide Coatings

| Property | Effect of Organic Additive Incorporation |

| Coating Thickness | Can be increased by inhibiting oxide dissolution |

| Pore Diameter | Can be modified depending on the additive and its concentration |

| Corrosion Resistance | Generally improved due to pore sealing and complex formation |

| Surface Finish | Can be made more uniform |

The mechanism by which this compound, influences electrolytic processes is rooted in its ability to form stable complexes with metal ions, such as Al³⁺, present in the electrolyte. The carboxylate and sulfonate groups can act as ligands, coordinating with the aluminum ions. google.com

During anodization, aluminum at the anode is oxidized to Al³⁺ ions. mdpi.com In the presence of the sulfoisophthalate anion, these newly formed Al³⁺ ions can be complexed. This complexation can affect the kinetics of both the oxide formation and its dissolution at the oxide-electrolyte interface. uctm.edu The formation of stable aluminum-sulfoisophthalate complexes can reduce the concentration of free Al³⁺ ions at the surface, potentially leading to a more controlled and uniform growth of the oxide layer. uctm.edu

The structure of the complex formed will depend on the pH of the electrolyte and the coordination geometry of the aluminum ion. Both the carboxylate and sulfonate groups can participate in binding the metal ion, leading to the formation of chelate complexes. The incorporation of these organometallic complexes into the growing oxide layer is a key factor in altering the final properties of the anodic coating. uctm.edu This mechanistic understanding allows for the tailored design of electrolytes to produce anodic films with specific desired characteristics for various applications.

Advanced Materials Research and Derivatization Strategies

Functionalization for Hybrid Materials Development

The presence of both carboxylic acid and sulfonic acid moieties makes 5-Sulphoisophthalic acid a versatile monomer for developing functional and hybrid materials. The ionic nature of the sulfonate group provides a reactive site for a variety of modification strategies, from creating polymer composites to altering surface characteristics.

Integration into Polymer Composites and Nanomaterials

The incorporation of 5-Sulphoisophthalic acid salts as a comonomer in polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), fundamentally alters the polymer chain's polarity and intermolecular forces. This modification is a key strategy in the development of advanced polymer composites and nanomaterials. The ionic sulfonate groups can act as sites for controlled interaction with fillers and nanoparticles.

In the context of nanocomposites, the sulfonate groups can improve the dispersion of polar nanofillers, such as silica (B1680970) or clay nanoparticles, within a nonpolar polymer matrix. This enhanced dispersion is achieved through favorable ionic-dipole or dipole-dipole interactions between the sulfonate moiety and the nanoparticle surface, preventing agglomeration and leading to a material with enhanced mechanical, thermal, and barrier properties.

Furthermore, 5-Sulphoisophthalic acid and its salts are used as building blocks for creating ordered, inorganic-organic hybrid materials like metal-organic frameworks (MOFs). tandfonline.comnih.gov In these materials, the sulfonate and carboxylate groups act as linking nodes that coordinate with metal ions, forming a crystalline, porous structure. These hybrid materials are researched for applications in catalysis, gas storage, and selective separation.

Research into sulfonic acid-functionalized materials, such as mesoporous silica, has shown their effectiveness as solid acid catalysts and supports in hybrid material systems. mdpi.comsemanticscholar.orgresearchgate.net This principle can be extended to polymer composites where the polymer matrix itself is functionalized.

Table 1: Approaches for Integrating 5-Sulphoisophthalic Acid Moiety into Hybrid Materials

| Integration Strategy | Material Type | Role of Sulfonate Group | Potential Outcome |

| Copolymerization | Polymer Nanocomposite | Improves filler dispersion | Enhanced mechanical strength, thermal stability |

| Ligand Synthesis | Metal-Organic Framework (MOF) | Coordinates with metal ions | Creates porous catalytic or separation materials tandfonline.com |

| Reactive Blending | Polymer Blend | Enhances interfacial adhesion | Improved blend compatibility and properties |

Surface Modification for Enhanced Adhesion and Wettability

The surface properties of a material are critical for its performance in applications ranging from coatings and adhesives to biomedical devices. Incorporating 5-Sulphoisophthalic acid into a polymer backbone is an effective method for modifying surface characteristics, particularly adhesion and wettability.

The sulfonate group is strongly polar and hydrophilic. When present on a polymer surface, it significantly increases the surface energy. mdpi.com An increase in surface energy, particularly its polar component, leads to better wettability by polar liquids like water. nih.gov This is measured by a decrease in the water contact angle. For instance, modifying a hydrophobic polymer surface with sulfonate groups can render it hydrophilic, a property desirable for anti-fog coatings or biocompatible materials. mdpi.com

Enhanced wettability is directly linked to improved adhesion. According to the theory of adhesive bonding, good wetting of the substrate by the adhesive is a prerequisite for forming a strong bond. pstc.org The increased surface energy and polarity from the sulfonate groups promote stronger intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) with polar substrates like metals, glass, and other polymers containing polar functional groups. msu.edu This makes copolyesters containing 5-Sulphoisophthalic acid valuable as polymer modifiers in adhesives and coatings. richmanchemical.com

Studies on various polymers have consistently shown that surface sulfonation is an effective method for improving adhesion. msu.edunih.gov The covalent introduction of sulfonic acid groups onto a polymer surface creates active sites that can interact strongly with substrates, thereby increasing the work of adhesion required to separate the two materials. semanticscholar.org

Research into Structure-Property Relationships for Performance Optimization

The ability to predict and control the final properties of a material based on its chemical structure is a primary goal of materials science. For copolyesters modified with 5-Sulphoisophthalic acid, a clear relationship exists between the monomer concentration and the macroscopic performance of the polymer.

Correlating Molecular Architecture with Macroscopic Performance Parameters

The molecular architecture of a copolyester, specifically the content of the bulky and ionic 5-Sulphoisophthalic acid salt monomer, has a profound and predictable impact on its thermal and structural properties. Research on cationic dyeable polyesters (CDP), which are synthesized using a sulfonate-containing comonomer, has elucidated these relationships. mdpi.com

One of the key findings is that as the concentration of the 5-Sulphoisophthalic acid salt unit increases, the glass transition temperature (Tg) of the copolyester also increases. koreascience.kr The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky side groups and strong ionic interactions from the sulfonate moieties restrict the rotational freedom of the polymer chains, thus requiring more thermal energy to induce mobility, which results in a higher Tg.

Conversely, the melting temperature (Tm) and the rate of crystallization tend to decrease with increasing content of the sulfonate monomer. koreascience.kr The bulky, non-symmetric nature of the 5-Sulphoisophthalic acid unit disrupts the regular packing of the polymer chains, hindering the formation of a well-ordered crystalline lattice. This disruption leads to a lower melting point and a slower crystallization process. mdpi.comkoreascience.kr These ionic groups can also form ion aggregation clusters, further influencing the melt behavior of the polymer. mdpi.com

These relationships are critical for material processing. For example, a lower crystallization rate may require adjustments to molding or extrusion cycle times, while a change in Tg and Tm affects the material's service temperature and processing window.

Table 2: Influence of 5-Sulphoisophthalic Acid Salt Content on Copolyester Properties

| 5-Sulphoisophthalic Acid Content | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallization Rate | Rationale |

| Low | Lower | Higher | Faster | Less disruption to chain packing and mobility. |

| High | Higher | Lower | Slower | Increased chain stiffness and disruption of crystal lattice. koreascience.kr |

Predictive Modeling for Rational Material Design

To accelerate the development of new materials, researchers are increasingly turning to computational and predictive models. These tools allow for the rational design of polymers by simulating how changes in molecular structure will affect macroscopic properties, reducing the need for extensive trial-and-error experimentation.

In the context of polymers containing 5-Sulphoisophthalic acid, predictive modeling can be applied in several ways. Quantitative Structure-Property Relationship (QSPR) models, for instance, use statistical methods to correlate molecular descriptors with experimental properties. researchgate.net For copolyesters, a QSPR model could be developed to predict properties like Tg, melt viscosity, or dye uptake based on the mole fraction of the sulfonate monomer and the nature of other monomers in the polymer chain. Such models can help engineers quickly screen potential formulations to find the optimal monomer ratio for a desired set of properties. mdpi.com

Coarse-grained molecular dynamics simulations are another powerful tool. These simulations model groups of atoms as single beads, allowing researchers to study large-scale polymer behavior, such as self-assembly and phase separation, over longer timescales. nih.gov For copolyesters containing ionic groups, these models can predict how the sulfonate moieties will aggregate to form ionic clusters and how these clusters will influence the polymer's morphology and mechanical response. nih.gov By understanding these fundamental interactions, materials can be designed from the ground up to achieve specific performance characteristics. This approach is central to the rational design of novel materials for advanced applications. mdpi.com

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry's shift towards environmental stewardship has put a spotlight on the manufacturing processes of key intermediates like 5-Sulphoisophthalic acid, potassium salt. globalgrowthinsights.com Traditional synthesis routes often rely on harsh conditions, such as the use of fuming sulfuric acid and high reaction temperatures, which pose environmental and scalability challenges. guidechem.com In response, research is pivoting towards greener, more sustainable alternatives.

Key developments in this area include:

Safer Solvent Systems: A significant advancement is the development of methods that utilize solvent systems comprising acetic acid and/or water. google.com These approaches mitigate the risks associated with highly corrosive reagents and can simplify product isolation.

Energy-Efficient Methodologies: Techniques like ultrasonically assisted synthesis are being explored for aromatic sulfonic acids. scirp.orgsemanticscholar.org Sonication can enhance reaction rates at ambient temperatures, reducing energy consumption and potentially improving yields. scirp.orgsemanticscholar.org

Novel Reagents and Oxidants: Researchers are investigating sustainable strategies for synthesizing aromatic sulfonic acids using more benign materials. One such approach employs thiourea (B124793) dioxide as a sulfur dioxide surrogate and uses air as a green oxidant, drastically reducing the process's environmental footprint. rsc.org

These green chemistry principles are central to the future production of this compound, aiming to create processes that are not only economically viable but also environmentally responsible. globalgrowthinsights.com

| Approach | Key Features | Sustainability Benefits | References |

|---|---|---|---|

| Traditional Sulfonation | Use of fuming sulfuric acid; high temperatures (150-200°C). | Established process, but high energy use and hazardous reagents. | guidechem.com |

| Aqueous/Acetic Acid System | Utilizes water and/or acetic acid as the solvent. | Reduced corrosivity, safer handling, potentially simpler workup. | google.com |

| Ultrasonic Assistance | Application of ultrasound to promote the reaction. | Enhanced reaction rates at lower temperatures, energy efficiency. | scirp.orgsemanticscholar.org |

| Green Oxidant Approach | Uses air as the oxidant with a sulfur dioxide surrogate. | Avoids harsh oxidizing agents, utilizes abundant and non-toxic oxidant. | rsc.org |

Novel Applications in Chemical Sensing and Diagnostics

The unique molecular structure of the 5-sulphoisophthalate ligand—featuring both carboxylate and sulfonate groups—makes it an excellent building block for advanced materials like Metal-Organic Frameworks (MOFs). nih.gov These materials, known for their high porosity and tunable properties, are at the forefront of chemical sensor development. rsc.orgresearchgate.net

Recent research has demonstrated the potential of MOFs constructed with the 5-sulfoisophthalate moiety in highly sensitive detection applications. For example, a terbium-based MOF incorporating the sodium salt of 5-sulfoisophthalic acid has been successfully used for the luminescent detection of carcinoid biomarkers, 5-hydroxytryptamine (HT) and 5-hydroxyindole-3-acetic acid (HIAA), with nanomolar detection limits in simulated biological fluids. nih.gov The principle relies on the specific interaction between the analyte and the MOF, which causes a measurable change in the material's luminescence—a phenomenon known as fluorescence quenching. nih.govscientificarchives.com

This capability opens a promising avenue for this compound in the development of:

Diagnostic Tools: Creating simple, rapid, and highly selective sensors for early disease detection. nih.gov

Environmental Monitoring: Designing sensors to detect volatile organic compounds (VOCs) or other pollutants in air and water. nih.gov

Smart Materials: Integrating the ligand into materials that can visually indicate the presence of specific chemicals, as demonstrated by MOF-based photonic crystal sensors. nih.gov

The ability to form stable, porous frameworks with luminescent properties positions this compound as a key component in the next generation of chemical sensors and diagnostic devices. nih.govmdpi.com

Advanced Computational and Data-Driven Approaches in Material Discovery

By incorporating the 5-sulphoisophthalate unit into vast digital libraries of potential polymers, researchers can use algorithms to predict material properties such as:

Glass transition temperature

Mechanical strength and toughness

Barrier properties for packaging applications

Thermal stability

| Step | Description | Application to this compound | References |

|---|---|---|---|

| 1. Data Collection | Aggregate existing data on polymers, monomers, and their properties from databases and literature. | Compile data on polyesters and polyamides containing the sulfoisophthalate moiety. | mdpi.com |

| 2. Featurization | Convert chemical structures into a machine-readable format (molecular descriptors). | Generate descriptors that capture the ionic and aromatic nature of the monomer. | nih.gov |

| 3. Model Training | Use machine learning algorithms (e.g., neural networks, random forest) to learn structure-property relationships. | Train models to predict thermal, mechanical, and barrier properties of new hypothetical polymers. | thechemicalengineer.commdpi.com |

| 4. Prediction & Validation | Screen vast virtual libraries of new polymer structures to identify lead candidates for experimental synthesis and validation. | Identify novel co-monomers to pair with the potassium salt for high-performance applications. | nih.govnih.gov |

Challenges and Opportunities in Scalable Production and Application Development

While the future of this compound is promising, its widespread adoption hinges on overcoming certain challenges and capitalizing on key opportunities.

Challenges:

Process Scalability and Optimization: Transitioning from lab-scale green synthesis methods to industrial-scale production requires significant process optimization. The chemistry of sulfoisophthalic acid salts can be variable, meaning a process developed for one salt (e.g., sodium) may not directly translate to another (e.g., potassium). google.com

Purity and Quality Control: For high-performance applications like specialty polymers and pharmaceuticals, achieving high purity and a consistent crystalline form is critical. The tendency of the molecule to form solvates can present challenges in purification and drying. researchgate.net

Economic Competitiveness: New, sustainable production methods must ultimately be cost-competitive with established, albeit less green, manufacturing routes. This includes factors like raw material costs, energy consumption, and process complexity. datainsightsmarket.com

Opportunities:

Growing Demand for Sustainable Materials: The increasing consumer and regulatory demand for eco-friendly products provides a strong market driver for specialty chemicals produced via sustainable methods. globalgrowthinsights.comdatainsightsmarket.com

High-Value Applications: As a modifier, the compound imparts valuable properties to polymers, such as improved dyeability in textiles and water dispersibility in resins and adhesives. richmanchemical.comfishersci.ca This creates opportunities in high-performance sectors.

Cost Advantages: Utilizing the acid salt directly as a monomer can be more cost-effective than using its dimethyl ester derivatives, as it eliminates process steps like esterification and the management of flammable by-products. google.com

Diversification of Properties: The development of various metal salts of 5-sulfoisophthalic acid, including potassium, allows for the fine-tuning of properties for specific applications, creating a diverse portfolio of functional materials. google.com

Q & A

Basic Research Questions

Q. How can 5-sulphoisophthalic acid, potassium salt be synthesized in a laboratory setting?

- Methodological Answer : The potassium salt can be synthesized via neutralization of 5-sulphoisophthalic acid with potassium hydroxide (KOH). Ensure stoichiometric equivalence by titrating the acid with KOH to pH ~6. Confirm completion using conductivity measurements or pH stability. Recrystallize the product from hot water to enhance purity, leveraging solubility differences between the acid and its salt .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer : Use acid-base titration with standardized NaOH to quantify residual acid content. Complement this with ion chromatography to detect inorganic impurities (e.g., sulfate ions) and gravimetric analysis (e.g., precipitation of sulfates with barium chloride) .

Q. How does the pH of an aqueous solution of this compound compare to its sodium counterpart?

- Methodological Answer : Dissolve equimolar amounts of the potassium and sodium salts in distilled water. Measure pH using a calibrated meter. The potassium salt is expected to exhibit a slightly lower pH due to weaker cation hydrolysis compared to sodium, but experimental validation is required to confirm trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Replicate solubility experiments under controlled conditions (temperature, ionic strength, solvent composition). Use high-purity reagents and standardized protocols. Compare results with thermodynamic modeling (e.g., Pitzer equations) to account for ionic interactions. Discrepancies may arise from impurities or metastable polymorphs .

Q. How can the potassium content in this compound be quantified gravimetrically?

- Methodological Answer : Precipitate potassium as potassium perchlorate (KClO₄) by adding perchloric acid (HClO₄) in ethanol. Filter, dry, and weigh the precipitate. Validate via flame photometry or atomic absorption spectroscopy to cross-check gravimetric results .

Q. What role does this compound play in polymer functionalization?

- Methodological Answer : The sulfonate group enables incorporation into copolymers via condensation reactions. For example, react with diols or diamines to form sulfonated polyesters or polyamides. Characterize using FTIR (sulfonate S=O stretching at ~1040 cm⁻¹) and NMR to confirm structural integration .

Q. How can contaminants in this compound be identified and quantified?

- Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 210–260 nm) to separate organic impurities. For inorganic contaminants, use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals. Cross-reference with certified reference materials for validation .

Methodological Notes

- Synthesis Optimization : Adjust reaction temperature (e.g., 60–80°C) to enhance yield and reduce side products. Monitor reaction progress via thin-layer chromatography (TLC) .

- Stability Testing : Perform accelerated aging studies (e.g., 40°C/75% RH) to assess hygroscopicity and thermal decomposition using thermogravimetric analysis (TGA) .

- Structural Confirmation : Use X-ray crystallography for definitive crystal structure determination, particularly to resolve polymorphism or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.